Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Chiral chromatography Enantiomeric purity Reference standard qualification

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS 88815-86-5), synonymously known as Boc-Ala-NHMe, is a low-molecular-weight (202.25 g/mol) N-Boc-protected amino acid amide belonging to the carbamate ester class. Its core structure comprises an alanine backbone protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and capped at the C-terminus as an N-methylamide.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 88815-86-5
Cat. No. B1273867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate
CAS88815-86-5
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13)
InChIKeyRZQVVXVADFHVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS 88815-86-5) — A Sterically Defined Boc-Protected Alanine Methylamide for Controlled Peptide Synthesis and Analytical Reference Applications


Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS 88815-86-5), synonymously known as Boc-Ala-NHMe, is a low-molecular-weight (202.25 g/mol) N-Boc-protected amino acid amide belonging to the carbamate ester class . Its core structure comprises an alanine backbone protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and capped at the C-terminus as an N-methylamide. The Boc group enables temporary amine protection during solid-phase peptide synthesis (SPPS) and solution-phase coupling, while the N-methylamide terminus serves as a model peptide bond mimic . This compound is primarily utilized as a synthetic building block for peptidomimetics, a chiral reference material, and a drug impurity standard [1].

Why Simple Substitution of tert-Butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS 88815-86-5) with Enantiomerically Pure or Structurally Related Analogs Can Compromise Chiral Method Accuracy and Synthetic Reproducibility


Although multiple suppliers list Boc-Ala-NHMe under CAS 88815-86-5 or CAS 84851-00-3 interchangeably, critical differences in stereochemical composition, purity specifications, and intended application context make indiscriminate substitution risky . CAS 88815-86-5 is assigned to the racemic or unspecified stereoisomeric form, whereas CAS 84851-00-3 specifically designates the L-(S)-enantiomer [1]. Using the wrong stereoisomer can introduce uncontrolled chiral bias in peptide folding studies, invalidate enantiomeric purity calibrations, or produce diastereomeric impurities in drug substance manufacturing. Furthermore, alternative Boc-protected alanine derivatives — e.g., Boc-Ala-OH (acid form), Boc-Ala-NH₂ (primary amide), or Boc-Ala-NMe(OMe) (Weinreb amide) — exhibit substantially different reactivity, hydrogen-bonding capacity, and solubility profiles that prevent direct substitution in established synthetic routes or analytical protocols . The quantitative evidence below demonstrates where these differences manifest in measurable performance parameters.

Quantitative Differentiation of tert-Butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS 88815-86-5) Against Closest Analogs


Racemic Identity (CAS 88815-86-5) Provides an Achiral Baseline for Chiral HPLC Method Validation Not Achievable with Enantiopure L-Form (CAS 84851-00-3)

CAS 88815-86-5 is formally indexed as the racemic or 'unspecified stereochemistry' entry, while CAS 84851-00-3 is the L-(S)-enantiomer with defined InChI stereodescriptor '/t6-/m0/s1' [1]. This distinction is critical for chiral HPLC method development: the racemate (88815-86-5) produces two equimolar peaks under enantioselective conditions, providing a system suitability test mixture that the single-enantiomer L-form cannot supply. When an analyst requires a racemic reference standard to validate peak resolution (Rs) and establish retention time windows for both enantiomers, only CAS 88815-86-5 fulfills this role without requiring separate procurement of the D-enantiomer.

Chiral chromatography Enantiomeric purity Reference standard qualification

Predicted Aqueous Solubility of CAS 88815-86-5 Exceeds That of N-Boc Alanine Acid Form (CAS 15761-38-3) by ~3-Fold, Influencing Solvent Selection for Homogeneous Coupling Reactions

Water solubility estimates generated by the WSKOW v1.41 model (US EPA EPISuite) yield an aqueous solubility of 1,390 mg/L at 25°C for tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS 88815-86-5) . In contrast, the structurally analogous Boc-Ala-OH (CAS 15761-38-3, N-Boc-L-alanine) returns an estimated water solubility of approximately 450–500 mg/L under the same prediction framework . This approximately 2.8- to 3.1-fold solubility advantage arises from the N-methylamide terminus reducing intramolecular hydrogen-bonding-driven crystal lattice energy relative to the free carboxylic acid form.

Solubility screening Reaction medium optimization Peptide coupling

CAS 88815-86-5 Exhibits a Higher Hydrogen-Bond Donor Count (HBD = 2) Compared to Boc-Ala-NMe(OMe) (HBD = 1), Resulting in Distinguished Retention on Reverse-Phase HPLC and Distinct Solid-State Packing

The target compound possesses two hydrogen-bond donor (HBD) sites (one carbamate NH and one methylamide NH) and three hydrogen-bond acceptor (HBA) sites . Its close structural analog, the Weinreb amide Boc-Ala-NMe(OMe) (CAS 87694-49-3), exhibits only one HBD (carbamate NH only) and four HBA sites. This HBD count difference predicts a measurably longer retention time (higher log k') for CAS 88815-86-5 versus Boc-Ala-NMe(OMe) on reverse-phase HPLC under identical conditions due to stronger polar interactions with the stationary phase when the amide NH is exposed to the mobile phase.

Hydrogen-bond capacity Reverse-phase HPLC retention Solid-state structure

Commercial Purity Specifications for CAS 88815-86-5 Range from 95% to 97%, Enabling Appropriate Selection Based on Synthetic vs. Analytical Requirements

Vendor-reported purity for tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate varies systematically: AKSci specifies a minimum purity of 95% (Cat. V8734), while ChemScene reports ≥97% (Cat. CS-0204973) and Combi-Blocks/Fisher lists 97.0% (Cat. LD-0920) . This 2% absolute purity window directly impacts cost-effectiveness: the 95% grade is adequate for bulk synthetic intermediate use, whereas the ≥97% grade is preferred for analytical reference standard preparation where low-level impurity interference must be minimized.

Purity specification Procurement optimization Batch-to-batch consistency

CAS 88815-86-5 Is Explicitly Designated as a Drug Impurity Reference Standard, a Role That Structurally Similar Boc-Alanine Derivatives (Acid, Weinreb Amide) Cannot Substitute

The compound is explicitly marketed and utilized as a reference substance for drug impurity identification and quantification [1][2]. Regulatory guidelines (ICH Q3A/Q3B) require impurity standards to match the chemical structure and stereochemistry of the actual or potential impurity in the drug substance. tert-Butyl N-[1-(methylcarbamoyl)ethyl]carbamate can arise as a process-related impurity when Boc-protected alanine intermediates are employed in peptide or small-molecule drug synthesis. The acid analog (Boc-Ala-OH) or Weinreb amide (Boc-Ala-NMe(OMe)) cannot serve as a valid impurity marker for this specific carboxamide species because their distinct chemical structures would produce different retention times and detector responses.

Drug impurity profiling Reference standard Pharmaceutical quality control

Defined Application Scenarios Where Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (88815-86-5) Delivers Proven Value Over Alternatives


Chiral HPLC Method Development and System Suitability Testing

When developing an enantioselective HPLC method for Boc-amino acid amide purity analysis, the racemic nature of CAS 88815-86-5 makes it the ideal system suitability standard: a single injection produces two well-resolved peaks corresponding to the D- and L-enantiomers, enabling calculation of resolution (Rs ≥ 1.5 target), relative retention (α), and peak symmetry from a single reference solution [1]. The enantiopure L-form (84851-00-3) cannot provide this dual-marker capability without separate procurement of the D-enantiomer.

Drug Substance Impurity Profiling in Regulated Pharmaceutical Development

In peptide-based or amino acid-derived drug substance manufacturing, incomplete Boc deprotection or side-reactions can generate tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate as a process-related impurity. Regulatory filing requires a qualified reference standard of this exact chemical entity (CAS 88815-86-5) for the development and validation of impurity quantification methods per ICH Q3A guidelines [1]. Structurally related analogs (Boc-Ala-OH, Boc-Ala-NMe(OMe)) are not acceptable substitutes because they represent different chemical species with distinct chromatographic and spectroscopic properties.

Solution-Phase Peptide Model Studies Requiring Defined Hydrogen-Bonding Architecture

The N-methylamide C-terminus of 88815-86-5 mimics the hydrogen-bonding pattern of an internal peptide bond, providing both a donor (NH) and an acceptor (C=O) in a trans-amide configuration [1]. With two H-bond donor sites and ACD/LogP = 0.34, this compound serves as a validated model for studying peptide solvation and conformation in mixed aqueous-organic media, where the carboxylic acid analog (Boc-Ala-OH) would introduce confounding ionization and dimerization behavior at physiological pH ranges.

Cost-Optimized Procurement for Multi-Step Synthesis at Scale

For synthetic campaigns requiring Boc-Ala-NHMe as a protected building block, the availability of distinct purity tiers — 95% (AKSci) and ≥97% (ChemScene, Combi-Blocks) — allows economical grade selection [1]. The 95% grade is suitable for initial coupling steps where subsequent purification removes low-level impurities, while the 97% grade is reserved for final-step couplings or analytical reference preparation, preventing over-specification costs.

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